1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is a unique spirocyclic compound characterized by its distinct molecular structure, which includes an oxygen and sulfur atom within the spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds, followed by a series of reactions to form the spirocyclic structure . The key steps often involve metal-catalyzed oxidative cyclization and subsequent functional group transformations .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may also incorporate advanced catalytic systems and continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom within the spiro ring.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the spiro ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the spiro ring .
Scientific Research Applications
1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism by which 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Oxa-4-thiaspiro[4.5]decane-6-carbonitrile
- 8-oxa-1-thiaspiro[4.5]decane-4-carboxylic acid
- 1-Oxa-8-azaspiro[4.5]decane Hydrochloride
Comparison: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is unique due to its specific combination of oxygen and sulfur atoms within the spiro ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is a unique spirocyclic compound characterized by its complex molecular structure, which includes both oxygen and sulfur within a spiro framework. This compound has garnered attention for its potential biological activity, particularly regarding its interactions with muscarinic acetylcholine receptors, which are significant in the context of Alzheimer's disease treatment.
Chemical Structure and Properties
The molecular structure of this compound allows for unique three-dimensional conformations that influence its biological interactions. The presence of a carboxylic acid functional group enhances its reactivity and potential pharmacological properties, making it an interesting candidate for drug development.
Muscarinic Receptor Interaction
Research indicates that derivatives of this compound may act as muscarinic agonists. These compounds mimic acetylcholine's effects on muscarinic receptors, potentially improving cognitive function in Alzheimer's patients. Studies have shown that modifications to the spirocyclic structure can significantly affect binding affinity and receptor selectivity, which are crucial for optimizing therapeutic agents .
Case Studies and Experimental Findings
A notable study evaluated the biological activity of various derivatives of this compound through in vitro assays. Key findings include:
- Inhibition of Acetylcholinesterase (AChE) : Some derivatives showed potent AChE inhibition, which is beneficial for increasing acetylcholine levels in the brain, thus aiding cognitive functions in Alzheimer's disease models .
- Selectivity for Receptor Types : Certain compounds demonstrated selectivity for specific receptor subtypes, such as 5-HT1A receptors, indicating their potential use in treating mood disorders alongside cognitive impairments .
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of compounds related to this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Oxa-8-thiaspiro[4.5]decane | Contains both oxygen and sulfur in a spiro system | Potential muscarinic activity |
8-Oxa-2-azaspiro[4.5]decane | Contains nitrogen instead of sulfur | May exhibit different biological activities |
1-Oxa-8-lambda6-thiaspiro[4.5]decane | Similar spiro structure but different heteroatoms | Unique reactivity patterns due to lambda sulfur |
1-Oxa-4-thiaspiro[4.5]decane | Shorter spiro system without carboxylic group | Lacks functional diversity present in target compound |
The mechanism by which this compound exerts its effects involves specific interactions with molecular targets related to neurotransmitter systems. The compound's ability to modulate receptor activity suggests it could play a role in enhancing synaptic transmission and neuroprotection in neurodegenerative conditions like Alzheimer's disease.
Properties
Molecular Formula |
C9H14O3S |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-oxa-8-thiaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O3S/c10-8(11)7-1-4-12-9(7)2-5-13-6-3-9/h7H,1-6H2,(H,10,11) |
InChI Key |
LTRDFRLWCWYDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1C(=O)O)CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.